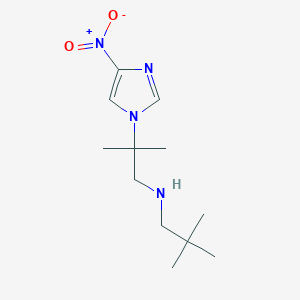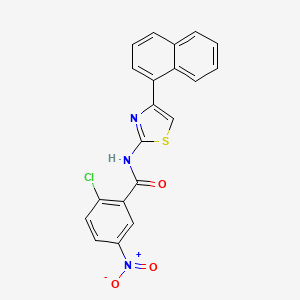
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based compound that has a sulfonyl and pyrazole functional group, making it a highly reactive molecule. This compound has shown promising results in various scientific studies, including in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body, which can lead to a range of biological effects. This compound has been shown to have a high affinity for certain receptors in the body, which can lead to its potent biological activity.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been shown to have anti-tumor and anti-cancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, this compound has been shown to have neuroprotective properties, which can help to protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine in lab experiments is its potent biological activity. This compound has been shown to have a wide range of biological effects, which can make it a useful tool in various scientific studies. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to work with in some experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine. One potential direction is the development of new therapeutic agents based on this compound. This could involve the synthesis of new derivatives of this compound that have enhanced biological activity or reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex process that requires the use of specialized equipment and techniques. The most commonly used method for synthesizing this compound is through the reaction of piperidine with a sulfonyl chloride and a pyrazole derivative. This reaction takes place under controlled conditions, and the resulting compound is purified through a series of steps to obtain a highly pure form of the compound.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential applications in drug discovery and development, as well as in the development of new therapeutic agents for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)25(23,24)14-6-4-13(5-7-14)16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBWLEVKDSDPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618936.png)

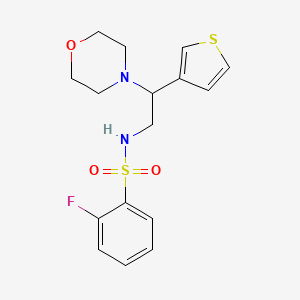
![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
![2-(4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenoxy)acetamide](/img/structure/B2618942.png)
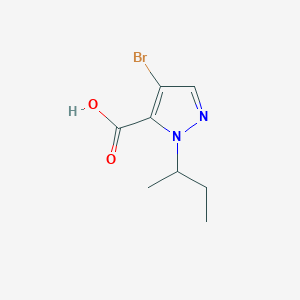
![1-Morpholin-4-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2618948.png)
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/no-structure.png)
![(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2618951.png)
![3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2618953.png)
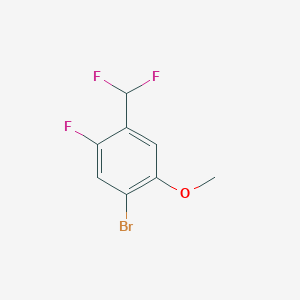
![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)
